molecular formula C18H16N2O2 B2520379 N-(1-methyl-2-oxoindolin-5-yl)cinnamamide CAS No. 1207061-36-6

N-(1-methyl-2-oxoindolin-5-yl)cinnamamide

Cat. No. B2520379
CAS RN: 1207061-36-6
M. Wt: 292.338
InChI Key: WVCZDBLVIDHLLX-JXMROGBWSA-N
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Description

N-(1-Methyl-2-oxoindolin-5-yl)cinnamamide is a compound that belongs to the class of cinnamamide derivatives. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. The cinnamamide moiety is a common feature in these molecules, which is known to interact with various biological targets.

Synthesis Analysis

The synthesis of cinnamamide derivatives often involves multi-step procedures that yield satisfactory results. For instance, N,N'-disubstituted cinnamamides can be synthesized from N-Boc-protected amino acids through a regioselective reduction process . Another example is the synthesis of N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), which is achieved from methyl cinnamate and diethanolamine under mild conditions without the need for organic solvents . These methods highlight the versatility and efficiency of synthesizing cinnamamide derivatives.

Molecular Structure Analysis

Cinnamide derivatives exhibit a variety of molecular structures, as evidenced by single-crystal X-ray diffraction studies. For example, certain derivatives crystallize in the monoclinic system and can form intricate structures such as infinite X-shaped 1-D polymeric chains or layered 3-D structures through intermolecular interactions . The molecular structure of these compounds is crucial for their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Cinnamamide derivatives can participate in various chemical reactions. For instance, BHECA can undergo reversible [2+2] cycloaddition under specific ultraviolet irradiation conditions, which makes it a potential functional monomer for the synthesis of novel photo-responsive polymers . The ability to engage in such reactions expands the utility of cinnamamide derivatives in materials science and drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamamide derivatives are characterized using techniques such as FT-IR, 1H-NMR, MS, DSC, and TGA . These compounds display a range of properties, including photo-responsiveness and thermal stability, which are important for their practical applications. Additionally, the Hirshfeld surface analysis of these molecules reveals various intermolecular interactions, such as H⋯H, O⋯H, C⋯H, F⋯H, C H⋯π, and π⋯π, which are significant for understanding their crystal packing and potential interactions in biological systems .

Scientific Research Applications

Structural Analysis and Synthesis

  • A study by Ravikumar et al. (2015) analyzed oxoindolyl α-hydroxy-β-amino acid derivatives, which included variants similar to N-(1-methyl-2-oxoindolin-5-yl)cinnamamide. They confirmed the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines, which are relevant to the synthesis of similar compounds (Ravikumar et al., 2015).

Potential Therapeutic Applications

  • Karki et al. (2012) synthesized derivatives related to this compound and evaluated them for cytotoxicity against human HeLa and CEM T-lymphocytes, as well as murine L1210 cells. Their findings indicated potential applications in cancer therapy (Karki et al., 2012).
  • Research by Ali et al. (2014) on nickel(II) complexes of isatin thiosemicarbazone derivatives, which are structurally related to this compound, showed potential anti-cancer properties, DNA binding, and cleavage activities (Ali et al., 2014).

Antimicrobial and Antioxidant Activities

  • A study by Shankaraiah et al. (2019) on N-(1-isopropyl-2-oxoindolin-5-yl)substituted amide derivatives demonstrated significant antimicrobial activities, suggesting potential applications in combating infectious diseases (Shankaraiah et al., 2019).
  • Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and assessed their anticancer and antioxidant activities. These derivatives, related to this compound, showed potent effects, highlighting their potential in cancer treatment and as antioxidants (Gudipati et al., 2011).

Polymer Synthesis

  • Research by Du et al. (2022) focused on the synthesis of cinnamamides, including derivatives similar to this compound, for potential use in the synthesis of novel photo-responsive polymers. This suggests applications in material science and polymer chemistry (Du et al., 2022).

properties

IUPAC Name

(E)-N-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCZDBLVIDHLLX-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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